molecular formula C21H17N3O4S B2761775 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1351653-64-9

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2761775
CAS No.: 1351653-64-9
M. Wt: 407.44
InChI Key: MUMOGRZBCYOBAA-UHFFFAOYSA-N
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Description

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The novel compound of interest is part of a broader class of chemicals explored for their unique structural and potentially valuable chemical properties. For instance, a study focused on the synthesis, characterization, and evaluation of chromene derivatives for their anti-inflammatory potential illustrates the process of creating similar compounds. These derivatives were prepared through a multi-step synthesis process using specific catalysts and were characterized by various analytical techniques, indicating the interest in exploring the structural attributes and reactivity of such compounds (Gandhi et al., 2018).

Antimicrobial Activities

Several studies have focused on synthesizing and evaluating the antimicrobial activities of compounds with similar structural features. For example, the synthesis of dibenzo[c,f]chromenes and related compounds demonstrated in vitro antimicrobial activities, highlighting the potential of such molecules in developing new antimicrobial agents (El-Gaby et al., 2000). Another study on the synthesis of azole derivatives, including triazole and oxadiazole compounds starting from furan-2-carbohydrazide, reported some compounds displaying activity against tested microorganisms, further underscoring the antimicrobial research potential of these chemical frameworks (Başoğlu et al., 2013).

Spectral Analysis and Quantum Studies

In-depth spectral analysis and quantum studies of compounds containing furan rings and other complex functionalities provide insights into their electronic structure and potential applications. For instance, one study performed detailed spectral analysis, quantum studies, NLO (Non-Linear Optical), and thermodynamic properties of a novel compound, revealing its high stability and potential for further applications in materials science (Halim & Ibrahim, 2022).

Novel Heterocyclic Systems and Biological Evaluation

The versatility of compounds with the chromen-4-one core is also evident in their use as intermediates for constructing novel heterocyclic systems with potential biological applications. Research utilizing chloro-substituted chromen-6-yl compounds as intermediates has led to the development of a variety of heterocyclic systems linked to the chromene moiety, which were subsequently screened for antimicrobial and anticancer activities, demonstrating the diverse biological evaluation potential of these compounds (Ibrahim et al., 2022).

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-15-12-18(28-16-5-2-1-4-14(15)16)21(26)24-9-7-13(8-10-24)19-22-23-20(29-19)17-6-3-11-27-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMOGRZBCYOBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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